Technical Guide: tert-Butyl 6-bromo-4-methylnicotinate
Technical Guide: tert-Butyl 6-bromo-4-methylnicotinate
Executive Summary & Identification
tert-Butyl 6-bromo-4-methylnicotinate is a highly specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents. As a functionalized pyridine derivative, it offers two distinct orthogonal reaction sites: the electrophilic carbon at the 6-position (activated by the bromine atom) and the masked carboxylate at the 3-position (protected as a tert-butyl ester).
This compound is critical in medicinal chemistry for "scaffold hopping" and the construction of kinase inhibitors where the 4-methyl group provides steric constraints that enhance selectivity in protein binding pockets.
Chemical Identity Table
| Property | Specification |
| CAS Number | 2643367-50-2 |
| IUPAC Name | tert-Butyl 6-bromo-4-methylpyridine-3-carboxylate |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| SMILES | CC1=C(C=NC(=C1)Br)C(=O)OC(C)(C)C |
| InChI Key | Available upon specific batch analysis |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Synthesis & Manufacturing Protocols
The synthesis of tert-butyl 6-bromo-4-methylnicotinate typically proceeds via the esterification of its parent acid, 6-bromo-4-methylnicotinic acid (CAS 1060804-74-1) . Due to the steric bulk of the tert-butyl group and the sensitivity of the pyridine ring, standard Fischer esterification (acid + alcohol + heat) is often low-yielding.
Preferred Protocol: Boc-Anhydride Mediated Esterification
This method utilizes Di-tert-butyl dicarbonate (Boc₂O) to generate the ester under mild conditions, avoiding strong acidic media that might affect the pyridine nitrogen or the bromine substituent.
Reagents & Materials:
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Precursor: 6-Bromo-4-methylnicotinic acid (1.0 equiv)
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Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
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Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1–0.3 equiv)
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Solvent: tert-Butanol (t-BuOH) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Methodology:
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Dissolution: Charge the flask with 6-bromo-4-methylnicotinic acid (10 mmol) and anhydrous THF (50 mL).
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Catalyst Addition: Add DMAP (1.0 mmol) to the suspension. Stir for 5 minutes until partially dissolved.
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Reagent Addition: Add Boc₂O (20 mmol) dropwise (if liquid) or in small portions (if solid). Caution: Gas evolution (CO₂) will occur.
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Reaction: Heat the mixture to 50–60 °C and stir for 12–18 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting acid spot should disappear.[1]
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Workup:
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Cool the reaction mixture to room temperature.
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Concentrate the solvent under reduced pressure (rotary evaporator).
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Redissolve the residue in Ethyl Acetate (100 mL).
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Wash with 10% Citric Acid (2 x 30 mL) to remove DMAP and unreacted pyridine species.
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Wash with Saturated NaHCO₃ (2 x 30 mL) and Brine (1 x 30 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes).
Reaction Mechanism Logic:
The DMAP acts as a nucleophilic catalyst, attacking the Boc₂O to form a reactive N-acylpyridinium intermediate. The carboxylate of the nicotinic acid then attacks this intermediate, forming a mixed anhydride. Finally, the tert-butanol (or the tert-butoxy group generated in situ) attacks the carbonyl, releasing CO₂ and forming the stable tert-butyl ester.
Reactivity Profile & Applications
The utility of tert-butyl 6-bromo-4-methylnicotinate lies in its ability to undergo orthogonal functionalization. The bromine atom at C6 is a prime handle for palladium-catalyzed cross-coupling, while the tert-butyl ester at C3 serves as a robust protecting group that can be removed under acidic conditions (e.g., TFA) without affecting other sensitive moieties.
Key Transformations
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Suzuki-Miyaura Coupling (C-6): Reaction with aryl/heteroaryl boronic acids to extend the biaryl system.
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Buchwald-Hartwig Amination (C-6): Introduction of amino groups, common in kinase inhibitor design (e.g., forming the hinge-binding motif).
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Acid Hydrolysis (C-3): Deprotection using Trifluoroacetic acid (TFA) to yield the free carboxylic acid for amide coupling.
Workflow Visualization
The following diagram illustrates the synthesis and downstream utility of the compound.
Caption: Synthesis pathway and orthogonal reactivity profile of tert-butyl 6-bromo-4-methylnicotinate.
Safety & Handling
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Hazards: As a halogenated pyridine derivative, this compound should be treated as a potential irritant to skin, eyes, and the respiratory system.
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Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon or Nitrogen) to prevent slow hydrolysis or discoloration.
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Disposal: Dispose of as hazardous organic waste containing halogens.
References
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ChemicalBook . Tert-butyl 6-bromo-4-methylnicotinate Product Page. Retrieved from
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Boroncore . Catalog Entry for CAS 2643367-50-2.[2][3][4][5] Retrieved from
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Organic Syntheses . Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate (General procedure for tert-butyl esters). Org. Synth. 2008 , 85,[6] 10. Retrieved from
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PubChem . Compound Summary for 6-Bromo-4-methylnicotinic acid (Precursor). Retrieved from
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Bide Pharmatech . Product Analysis: tert-Butyl 6-bromo-4-methylnicotinate. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2643367-50-2 | Tert-butyl 6-bromo-4-methylnicotinate | Boroncore [boroncore.com]
- 3. CAS:107977-28-6, tert-Butyl 4-methylnicotinate-毕得医药 [bidepharm.com]
- 4. 2379321-82-9 | 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene | Boroncore [boroncore.com]
- 5. 1807212-34-5|Ethyl 6-bromo-5-methylnicotinate|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
